13-Hpode

Description

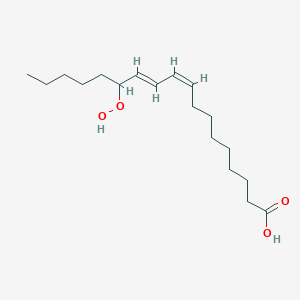

Structure

3D Structure

Properties

IUPAC Name |

(9Z,11E)-13-hydroperoxyoctadeca-9,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20)/b9-7-,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSRHVWSAMTSSN-BSZOFBHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=C\CCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101266533 | |

| Record name | 13-Hydroperoxy-9-cis-11-trans-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23017-93-8 | |

| Record name | 13-Hydroperoxy-9Z,11E-octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23017-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Hydroperoxy-9,11-octadecadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023017938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Hydroperoxy-9-cis-11-trans-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-HYDROPEROXY-9,11-OCTADECADIENOIC ACID, (9Z,11E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPF3WUY4S4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Significance of 13-Hydroperoxyoctadecadienoic Acid (13-HpODE): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroperoxyoctadecadienoic acid (13-HpODE) is a primary oxidation product of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet.[1] Formed both enzymatically by lipoxygenases and non-enzymatically through the action of reactive oxygen species, this compound is a highly reactive and biologically active lipid hydroperoxide implicated in a myriad of physiological and pathological processes.[2][3] This technical guide provides a comprehensive overview of the biological significance of this compound, with a focus on its molecular mechanisms of action, its role in key signaling pathways, and its implications in various disease states, including inflammation, cancer, and atherosclerosis. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.

Introduction

Linoleic acid, an essential omega-6 fatty acid, is a crucial component of cellular membranes and a precursor for various signaling molecules. Its oxidation leads to the formation of a variety of products, with this compound being one of the most prominent.[1] The presence of a hydroperoxide group makes this compound a potent oxidizing agent, capable of initiating further lipid peroxidation and reacting with other biomolecules, thereby modulating cellular function.[3] Its role as a signaling molecule is increasingly recognized, influencing gene expression, cell proliferation, and inflammatory responses.[4][5] This guide delves into the multifaceted biological activities of this compound, providing a technical foundation for professionals in research and drug development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₂O₄ | [6] |

| Molecular Weight | 312.4 g/mol | [6] |

| Appearance | Solid | |

| Solubility | Soluble in ethanol, DMF, and DMSO | [7] |

| λmax | 234 nm | [7] |

Biological Activities and Cellular Effects

This compound exerts a wide range of biological effects, primarily driven by its ability to induce oxidative stress and modulate key signaling pathways.

Induction of Oxidative Stress

As a lipid hydroperoxide, this compound is a key mediator of oxidative stress. It can directly oxidize cellular components and participate in radical chain reactions, leading to widespread cellular damage.[8] This oxidative pressure triggers cellular defense mechanisms, including the upregulation of antioxidant enzymes.[9]

Modulation of Gene Expression

Exposure of cells to this compound leads to significant alterations in gene expression profiles. Studies using intestinal epithelial Caco-2 cells have demonstrated that treatment with 100 µM this compound for 24 hours results in the differential expression of thousands of genes.[4]

| Cell Line | Treatment | Number of DEGs | Upregulated Genes | Downregulated Genes | Reference |

| Differentiated Caco-2 | 100 µM this compound (24h) | 3094 | Not specified | Not specified | [4] |

| Poorly-differentiated Caco-2 | 100 µM this compound (24h) | 6648 | 3345 | 3303 | [10] |

These changes in gene expression affect a wide array of cellular processes, including metabolism, cell cycle regulation, and inflammation.[8]

Effects on Cell Viability and Apoptosis

The impact of this compound on cell viability is dose-dependent. While high concentrations can be cytotoxic, lower, sub-cytotoxic levels can induce mitogenic changes.[8] In some cancer cell lines, its reduced form, 13-HODE, has been shown to induce apoptosis. For instance, in MCF-7 and MDA-MB-231 breast cancer cells, 13(S)-HODE inhibited cell growth in a dose- and time-dependent manner, with IC50 values of 76.3 µM and 80.23 µM, respectively, after 48 hours.[11]

Role in Signaling Pathways

This compound is a potent modulator of several key intracellular signaling pathways, contributing to its diverse biological effects.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

This compound is a known activator of PPARs, a family of nuclear receptors that play a critical role in lipid metabolism and inflammation.[10][12] Treatment of Caco-2 cells with this compound enhances PPAR signaling, leading to the upregulation of genes involved in fatty acid uptake and metabolism, such as CPT1A, PLIN2, and FABP1.[10][13]

Nuclear Factor-κB (NF-κB) Signaling

This compound can activate the NF-κB signaling pathway, a central regulator of inflammation.[5] This activation is mediated through the production of reactive oxygen species and the subsequent activation of protein kinase C (PKC).[5][14] Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, such as vascular cell adhesion molecule-1 (VCAM-1).[5]

Epidermal Growth Factor (EGF) Receptor Signaling

This compound has been shown to augment EGF receptor (EGFR) signaling.[1] It enhances the EGF-dependent phosphorylation of the EGFR and the protein tyrosine phosphatase SHP-2, leading to their increased association.[1] This modulation of EGFR signaling can impact cell growth and proliferation.[15]

Experimental Protocols

Preparation of this compound

A standard method for preparing this compound in the laboratory involves the enzymatic oxidation of linoleic acid.[9][10]

-

Substrate Preparation: Prepare a solution of linoleic acid (e.g., 200 µM) in phosphate-buffered saline (PBS).

-

Enzymatic Oxidation: Add soybean lipoxygenase (e.g., 10 units) to the linoleic acid solution.

-

Monitoring Formation: Monitor the formation of this compound spectrophotometrically by measuring the increase in absorbance at 234 nm.

-

Quantification: Determine the concentration of the lipid hydroperoxide using a suitable assay, such as the leucomethylene blue (LMB) assay.

-

Sterilization and Use: Filter-sterilize the freshly prepared this compound solution before use in cell culture experiments to minimize contamination.

Cell Culture and Treatment

The Caco-2 human intestinal epithelial cell line is a widely used model to study the effects of this compound.[8][10]

-

Cell Seeding: Seed Caco-2 cells in appropriate culture vessels (e.g., 6-well plates).

-

Differentiation: For studies on differentiated intestinal cells, culture the cells for 13-17 days post-confluence.[16]

-

Starvation: Prior to treatment, starve the cells in a serum-free medium for 3 hours.

-

Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 µM) in a serum-free medium for the specified duration (e.g., 24 hours). Include a vehicle control (e.g., PBS).

-

Harvesting: After incubation, wash the cells with PBS and harvest them for downstream analysis (e.g., RNA extraction).

RNA Sequencing (RNA-seq) Analysis

RNA-seq is a powerful technique to obtain a global view of the transcriptomic changes induced by this compound.

-

RNA Extraction: Isolate total RNA from this compound-treated and control cells using a suitable method (e.g., TRIzol reagent).

-

Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

-

Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves poly(A) selection or rRNA depletion, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly up- or downregulated in response to this compound treatment.

-

Pathway and Gene Ontology Analysis: Perform functional enrichment analysis to identify the biological pathways and processes affected by the differentially expressed genes.

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to validate the results of RNA-seq and to quantify the expression of specific genes of interest.[8][10]

-

cDNA Synthesis: Reverse transcribe an equal amount of total RNA from each sample into complementary DNA (cDNA).

-

Primer Design: Design and validate primers specific to the target genes and a reference (housekeeping) gene (e.g., GAPDH).

-

PCR Reaction: Set up the qRT-PCR reaction using a suitable master mix (e.g., SYBR Green), primers, and cDNA.

-

Thermal Cycling: Perform the PCR reaction in a real-time PCR instrument. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Calculate the relative gene expression using a method such as the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Conclusion

This compound is a biologically potent lipid hydroperoxide that plays a significant role in a variety of cellular processes. Its ability to induce oxidative stress and modulate key signaling pathways, such as PPAR and NF-κB, underlies its involvement in both physiological and pathological conditions. The detailed experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and professionals in drug development, facilitating further investigation into the complex biology of this compound and its potential as a therapeutic target. A deeper understanding of its mechanisms of action will be crucial for developing novel strategies to combat diseases associated with oxidative stress and inflammation.

References

- 1. The linoleic acid metabolite, this compound augments the phosphorylation of EGF receptor and SHP-2 leading to their increased association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Peroxidized Linoleic Acid, this compound, Alters Gene Expression Profile in Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. 13(S)-Hpode | C18H32O4 | CID 5280720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Peroxidized Linoleic Acid, this compound, Alters Gene Expression Profile in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. econtent.hogrefe.com [econtent.hogrefe.com]

- 10. Effect of 13-Hydroperoxyoctadecadienoic Acid (this compound) Treatment on the Transcriptomic Profile of Poorly-Differentiated Caco-2 Cells | MDPI [mdpi.com]

- 11. Apoptosis Induced by 13-S-hydroxyoctadecadienoic acid in the Breast Cancer Cell Lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential action of this compound on PPARα downstream genes in rat Fao and human HepG2 hepatoma cell lines [agris.fao.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Signaling mechanisms of nuclear factor-kappab-mediated activation of inflammatory genes by 13-hydroperoxyoctadecadienoic acid in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Epidermal growth factor-stimulated production of esterified 13(S)-hydroxyoctadecadienoic acid is associated with tumor suppressor phenotype in Syrian hamster embryo fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Using Caco-2 Cells to Study Lipid Transport by the Intestine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of 13-Hydroperoxyoctadecadienoic Acid (13-HpODE) from Linoleic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a primary substrate for oxidation, leading to the formation of various bioactive lipid mediators. Among the initial products are hydroperoxides, with 13-hydroperoxyoctadecadienoic acid (13-HpODE) being a key intermediate in several physiological and pathological signaling pathways. Its formation can occur through highly specific enzymatic reactions or non-specific free radical-mediated autoxidation. Understanding the precise mechanisms of this compound synthesis is critical for developing therapeutic strategies targeting pathways involved in inflammation, oxidative stress, and cell signaling. This guide provides a detailed technical overview of the core enzymatic and non-enzymatic mechanisms of this compound formation, presents quantitative data, outlines key experimental protocols, and visualizes the involved pathways.

Chapter 1: Enzymatic Formation of this compound

The enzymatic conversion of linoleic acid to this compound is a regio- and stereospecific process primarily catalyzed by lipoxygenase (LOX) enzymes, with potential contributions from cytochrome P450 (CYP) enzymes.

Lipoxygenase (LOX) Pathway

Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the hydroperoxidation of polyunsaturated fatty acids.[1] In humans, 15-lipoxygenase-1 (15-LOX-1) is the primary enzyme responsible for converting linoleic acid into 13(S)-HpODE.[2][3]

The catalytic mechanism proceeds through four main steps:

-

Hydrogen Abstraction: The reaction initiates with the abstraction of a hydrogen atom from the C-11 bis-allylic methylene group of linoleic acid by the ferric iron (Fe³⁺) in the active site of the enzyme. This reduces the iron to its ferrous state (Fe²⁺).[4]

-

Radical Delocalization: The resulting carbon-centered radical delocalizes across a five-carbon system, forming a conjugated pentadienyl radical.[4][5]

-

Dioxygen Insertion: Molecular oxygen adds antarafacially to the C-13 position of the pentadienyl radical, forming a peroxyl radical.[1][4] The specificity of 15-LOX directs the oxygen to the C-13 position.

-

Reduction and Protonation: The peroxyl radical is reduced by the Fe²⁺ in the enzyme's active site, regenerating the Fe³⁺ catalyst. Subsequent protonation yields the final product, 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE).[4]

Cytochrome P450 (CYP) Pathway

Cytochrome P450 enzymes are heme-containing monooxygenases that can also metabolize linoleic acid.[6][7] While the direct formation of this compound is less prominent than the LOX pathway, CYPs (such as CYP2J2, CYP2C8, and CYP2C9) primarily catalyze the epoxidation of the double bonds to form epoxyoctadecenoic acids (EpOMEs), namely 9,10-EpOME and 12,13-EpOME.[8] These epoxides can be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols, 9,10-DiHOME and 12,13-DiHOME.[8][9] Although not a direct route to this compound, this pathway generates other oxidized linoleic acid metabolites (OLAMs) that exist alongside HpODEs and are relevant in similar biological contexts.[6]

Chapter 2: Non-Enzymatic Formation of this compound (Autoxidation)

In addition to enzymatic catalysis, this compound can be formed non-enzymatically through a free-radical-mediated chain reaction known as autoxidation or lipid peroxidation.[10] This process is non-specific and typically yields a racemic mixture of hydroperoxide isomers, including 9-HpODE, this compound, and to a lesser extent, 11-HpODE.[4][5]

The mechanism consists of three phases:

-

Initiation: A reactive oxygen species (ROS), such as the hydroxyl radical (•OH), abstracts a hydrogen atom from the C-11 position of linoleic acid, forming a carbon-centered lipid radical (L•).[10]

-

Propagation: The lipid radical rapidly reacts with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from another linoleic acid molecule, propagating the chain reaction and forming a lipid hydroperoxide (LOOH) and a new lipid radical.[5][10]

-

Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular Mechanism of Metal-independent Decomposition of Lipid Hydroperoxide this compound by Halogenated Quinoid Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An update on products and mechanisms of lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Oxidized Linoleic Acid Metabolite-Cytochrome P450 System is Active in Biopsies from Patients with Inflammatory Dental Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Role of 15-Lipoxygenase in the Production of 13-Hydroperoxyoctadecadienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific peroxidation of polyunsaturated fatty acids (PUFAs), initiating the synthesis of a wide array of bioactive lipid mediators.[1][2][3] Among these, 15-lipoxygenase (15-LOX) plays a critical role in cellular signaling, inflammation, and a specialized form of cell death known as ferroptosis, primarily through its action on linoleic acid (LA). Human 15-LOX-1 preferentially metabolizes linoleic acid to produce 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HpODE).[4] This hydroperoxide is a labile intermediate that can be rapidly reduced to its more stable hydroxy derivative, 13-hydroxyoctadecadienoic acid (13-HODE), or participate directly in lipid peroxidation cascades.[5][6] The production of this compound is a tightly regulated process, controlled at the pre-translational, translational, and post-translational levels.[7] This guide provides an in-depth examination of the enzymatic mechanism of 15-LOX, its regulation, the downstream signaling pathways of its product this compound, and detailed experimental protocols for its study.

15-Lipoxygenase: Enzymatic Activity and Specificity

15-Lipoxygenase-1 (encoded by the ALOX15 gene) is a key enzyme in the metabolism of ω-6 polyunsaturated fatty acids.[4][5] While it can metabolize various PUFAs, human 15-LOX-1 shows a preference for linoleic acid over arachidonic acid (AA).[4]

Catalytic Mechanism

The conversion of linoleic acid to this compound by 15-LOX involves a four-step catalytic cycle centered on a non-heme iron atom at the active site.[5][8]

-

Enzyme Activation: The catalytic cycle is initiated when the ferrous (Fe²⁺) iron at the active site is oxidized to its ferric (Fe³⁺) state by trace amounts of pre-existing lipid hydroperoxides.[7][8]

-

Hydrogen Abstraction: The activated ferric enzyme abstracts a hydrogen atom from the C-11 bis-allylic methylene group of linoleic acid.[8]

-

Radical Rearrangement and Oxygen Insertion: This creates a carbon-centered radical that rearranges, followed by the stereospecific insertion of molecular oxygen (O₂) at the C-13 position.[5][8]

-

Product Formation and Enzyme Regeneration: The resulting peroxyl radical is reduced to a hydroperoxide anion, and the enzyme's iron is reduced back to its ferrous (Fe²⁺) state, ready for the next catalytic cycle.[8] The final product is 13(S)-hydroperoxyoctadecadienoic acid (this compound).

Substrate and Product Specificity

While human 15-LOX-1 preferentially produces this compound from linoleic acid, it also oxygenates other PUFAs.[4] When acting on arachidonic acid, it primarily forms 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) with smaller amounts of 12(S)-HpETE.[4][8] It is important to note that orthologs in other species may have different specificities; for instance, the murine enzyme is often referred to as 12/15-lipoxygenase due to its dual positional specificity with arachidonic acid.[8]

| Substrate | Major Product(s) | Minor Product(s) | Reference |

| Linoleic Acid (C18:2, ω-6) | 13(S)-HpODE | 9(S)-HpODE (by non-human orthologs) | [4][5] |

| Arachidonic Acid (C20:4, ω-6) | 15(S)-HpETE | 12(S)-HpETE (ratio ~4-9 to 1) | [4] |

| Eicosapentaenoic Acid (EPA, C20:5, ω-3) | 15(S)-HpEPE | 12(S)-HpEPE | [5] |

| Docosahexaenoic Acid (DHA, C22:6, ω-3) | 17(S)-HpDHA | - | [4] |

Regulation of 15-Lipoxygenase Activity

The activity and expression of 15-LOX are meticulously controlled at multiple levels to ensure that the production of potent lipid mediators like this compound is appropriate for the cell's physiological state.[7]

-

Pre-translational Regulation: The expression of the ALOX15 gene is inducible. In human macrophages, for example, its expression is strongly upregulated by Th2 cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[2][9]

-

Translational Regulation: In immature red blood cells, the translation of 15-LOX mRNA is blocked by the binding of regulatory proteins (hnRNP K and hnRNP E1) to a specific element in the 3'-untranslated region. The breakdown of these proteins during cell maturation allows translation to proceed.[7]

-

Post-translational Regulation:

-

Calcium-Dependent Translocation: For maximal activity, 15-LOX requires translocation from the cytosol to cellular membranes, a process often induced by a rise in intracellular calcium.[7]

-

Product Activation/Allosteric Regulation: The enzyme's activity can be modulated by its own products. Small amounts of hydroperoxides like this compound and 15-HpETE are essential activators.[1][7] Conversely, other lipid mediators can act as allosteric modulators, influencing substrate selectivity.[10]

-

Suicide Inactivation: During the catalytic process, 15-LOX can undergo irreversible self-inactivation, which serves as a mechanism to down-regulate its own activity.[7]

-

Subcellular Localization and Function

The location of 15-LOX within the cell is critical to its function. It is generally found in the cytoplasm.[11][12] However, upon activation, it can translocate to intracellular membranes, including the plasma membrane.[9] This translocation is crucial because it positions the enzyme to act on esterified fatty acids within membrane phospholipids, not just free fatty acids.

The protein phosphatidylethanolamine-binding protein 1 (PEBP1) has been identified as a key scaffolding protein.[2][9] PEBP1 can form a complex with 15-LOX, which redirects the enzyme's activity away from free arachidonic acid and toward membrane-bound arachidonyl-phosphatidylethanolamine (AA-PE).[2][9] This mechanism is vital for generating oxidized phospholipids that play roles in ferroptosis and the recognition of apoptotic cells.

This compound: Downstream Pathways and Biological Roles

This compound is a highly reactive molecule that serves as a precursor to other signaling molecules and can directly influence cellular processes.

Reduction to 13-HODE

Cellular glutathione peroxidases (GPXs) rapidly reduce the hydroperoxy group of this compound to a more stable hydroxyl group, forming 13-hydroxyoctadecadienoic acid (13-HODE).[4][6] Both this compound and 13-HODE possess distinct biological activities.

Signaling Pathways

-

PPAR Signaling: Both oxidized and unoxidized linoleic acid can act as ligands for peroxisome proliferator-activated receptor (PPAR) signaling pathways.[13][14] Treatment of intestinal epithelial cells with this compound leads to the upregulation of PPAR target genes involved in fatty acid metabolism and lipid homeostasis.[13][14]

-

Ferroptosis: Ferroptosis is an iron-dependent form of regulated cell death driven by the accumulation of lipid peroxides.[5][15] 15-LOX is a key enzyme in this process.[15] By producing this compound from linoleic acid esterified in membrane lipids, 15-LOX generates the initial lipid peroxides that can propagate and lead to membrane damage and cell death.[15] Inhibition or silencing of ALOX15 can protect cells from ferroptosis induced by compounds like erastin and RSL3.[15]

-

Inflammation and Cell Adhesion: this compound and 13-HODE can modulate inflammatory responses. In human umbilical vein endothelial cells (HUVEC), both molecules can induce the expression of Intercellular Adhesion Molecule 1 (ICAM-1).[16] However, their effects can be complex; pre-treatment with this compound can inhibit subsequent cytokine-induced expression of other adhesion molecules, while 13-HODE does not show this inhibitory effect.[16]

Experimental Protocols

Protocol: 15-Lipoxygenase Activity Assay (Spectrophotometric)

This protocol is based on the principle that the formation of a conjugated diene system in this compound from linoleic acid results in a strong increase in absorbance at 234 nm.[17][18]

Materials:

-

Soybean 15-Lipoxygenase (e.g., Sigma-Aldrich) as a standard or for inhibitor screening.[17]

-

Linoleic acid (substrate).

-

0.2 M Borate buffer, pH 9.0.

-

Enzyme solution (e.g., cell lysate or purified enzyme).

-

UV-Vis Spectrophotometer and quartz cuvettes.

Procedure:

-

Reagent Preparation:

-

Borate Buffer (0.2 M, pH 9.0): Prepare from boric acid and sodium hydroxide.

-

Substrate Solution (250 µM): Mix 10 µL linoleic acid with 30 µL ethanol. Add 120 mL of 0.2 M borate buffer. Prepare fresh daily.[17]

-

Enzyme Solution: Prepare the cell/tissue lysate in a suitable buffer or dissolve purified enzyme in 0.2 M borate buffer. The final concentration in the assay should be determined empirically (e.g., aiming for an absorbance increase of ~0.4 AU/min).[17] Keep on ice.

-

-

Assay Measurement:

-

Set the spectrophotometer to read absorbance at 234 nm.

-

To a quartz cuvette, add 500 µL of the enzyme solution (or buffer for blank).

-

To initiate the reaction, rapidly add 500 µL of the 250 µM substrate solution. The final substrate concentration will be 125 µM.[17]

-

Immediately mix by inversion and start recording the absorbance at 234 nm every 30 seconds for 5 minutes.

-

-

Calculation of Activity:

-

Determine the rate of reaction (ΔAbs/min) from the linear portion of the curve.

-

Calculate enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for conjugated dienes like this compound is approximately 25,000 M⁻¹cm⁻¹.

-

One unit of activity is often defined as the amount of enzyme that forms 1.0 µmol of hydroperoxide per minute.

-

Protocol: Measurement of 13-HODE by HPLC

This protocol describes a non-radiometric method for the separation and quantification of 13-HODE from biological samples.[19] this compound is typically reduced to 13-HODE prior to analysis for stability.

Materials:

-

HPLC system with a UV detector.

-

Normal-phase silica column.

-

Solvents: Hexane, isopropanol, acetonitrile, acetic acid (all HPLC grade).

-

Biological sample (cells, tissue).

-

Lipid extraction solvents (e.g., chloroform/methanol).

-

Reducing agent (e.g., sodium borohydride or triphenylphosphine) to convert this compound to 13-HODE.

Procedure:

-

Lipid Extraction:

-

Homogenize the tissue or lyse the cells.

-

Extract total lipids using a standard method like Bligh-Dyer (chloroform:methanol:water).

-

Evaporate the organic solvent under a stream of nitrogen.

-

-

Reduction and Saponification (Optional but Recommended):

-

Resuspend the lipid extract in methanol and add a reducing agent (e.g., sodium borohydride) to quantitatively convert any this compound to 13-HODE.

-

If analyzing total fatty acids (free and esterified), perform saponification (e.g., using KOH in methanol) to release fatty acids from complex lipids.

-

-

Sample Cleanup:

-

Use solid-phase extraction (SPE) to partially purify the fatty acid fraction.

-

Re-dissolve the final extract in the mobile phase for injection.

-

-

HPLC Analysis:

-

Column: Normal-phase silica column.

-

Mobile Phase: An isocratic system of hexane:isopropanol:acetonitrile:acetic acid (e.g., 800:8:30:1, v/v/v/v).[19]

-

Flow Rate: e.g., 1.0 mL/min.

-

Detection: UV detector set to 235 nm (the absorbance maximum for the conjugated diene in 13-HODE).[19]

-

Quantification: Compare the peak area of the sample to a standard curve generated with authentic 13-HODE standard. The detection limit can be as low as 0.5 ng per injection.[19]

-

Conclusion

15-Lipoxygenase is the central enzyme responsible for the production of this compound from linoleic acid, a reaction of significant biological consequence. This process is not merely a step in fatty acid metabolism but a critical control point for initiating signaling cascades involved in inflammation, cell proliferation, and iron-dependent cell death. The intricate regulation of 15-LOX at transcriptional, translational, and post-translational levels underscores the importance of controlling the output of potent mediators like this compound. As our understanding of the roles of 15-LOX and this compound in pathologies such as cancer, inflammatory diseases, and neurodegeneration deepens, this pathway presents an increasingly compelling target for the development of novel therapeutic interventions. The methodologies outlined in this guide provide a foundation for researchers to further explore and harness the potential of modulating this crucial enzymatic axis.

References

- 1. Frontiers | Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology [frontiersin.org]

- 2. Regulation and Functions of 15-Lipoxygenases in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of lipoxygenases in pathophysiology; new insights and future perspectives: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 4. ALOX15 - Wikipedia [en.wikipedia.org]

- 5. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of cellular 15-lipoxygenase activity on pretranslational, translational, and posttranslational levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Immunocytochemical localization of arachidonate 15-lipoxygenase in erythrocytes, leukocytes, and airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection and subcellular localization of two 15S-lipoxygenases in human cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peroxidized Linoleic Acid, this compound, Alters Gene Expression Profile in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Lipoxygenase‐mediated generation of lipid peroxides enhances ferroptosis induced by erastin and RSL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound and 13-HODE modulate cytokine-induced expression of endothelial cell adhesion molecules differently - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nonradiometric HPLC measurement of 13(S)-hydroxyoctadecadienoic acid from rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

13-Hydroperoxyoctadecadienoic Acid (13-HpOde) Signaling Pathways in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-hydroperoxyoctadecadienoic acid (13-HpOde) is a bioactive lipid metabolite derived from the oxidation of linoleic acid, primarily through the action of 15-lipoxygenase (15-LO). Emerging evidence has highlighted its complex and often contradictory role in cancer biology. This technical guide provides a comprehensive overview of the core signaling pathways of this compound in cancer cells, with a focus on its pro-apoptotic and pro-survival functions. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades to aid in research and drug development efforts targeting this pathway.

Core Signaling Pathways of this compound in Cancer

The signaling cascades initiated by this compound are multifaceted and context-dependent, influencing cell fate through various mechanisms. The most well-characterized pathway involves the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), leading to apoptosis. However, this compound can also influence other cellular processes that may contribute to a tumorigenic environment.

The IL-13/15-LO/PPARγ-Mediated Apoptotic Pathway

A significant body of research has elucidated a pro-apoptotic signaling axis initiated by the cytokine Interleukin-13 (IL-13) in several cancer cell types, including lung, colorectal, and glioblastoma.[1][2] This pathway culminates in the production of this compound and the subsequent induction of apoptosis.

The key steps in this pathway are:

-

IL-13 Stimulation: The pathway is initiated by the binding of IL-13 to its receptor on the cancer cell surface.

-

15-Lipoxygenase (15-LO) Activation: IL-13 signaling leads to the activation of 15-LO, the enzyme responsible for the conversion of linoleic acid to 13(S)-HpOde.

-

13(S)-HpOde as a Signaling Mediator: 13(S)-HpOde acts as a critical intracellular signaling molecule.

-

PPARγ Activation: 13(S)-HpOde is a natural ligand and activator of PPARγ, a nuclear receptor that functions as a transcription factor.[3]

-

Monoamine Oxidase A (MAO-A) Upregulation: Activated PPARγ induces the expression of MAO-A.

-

Reactive Oxygen Species (ROS) Production: Increased MAO-A activity leads to the generation of intracellular ROS.[2]

-

p53 and p21 Induction: The accumulation of ROS triggers the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[2][4]

-

Apoptosis and Cell Cycle Arrest: The induction of p53 and p21 ultimately leads to cell cycle arrest and apoptosis.[2][4]

This pathway highlights 13(S)-HpOde as a potential endogenous anti-cancer agent.[2]

Dual Role of this compound: Apoptosis vs. Pro-Tumorigenic Environment

While the PPARγ-mediated pathway points to a clear anti-cancer role for this compound, other studies suggest a more complex, dual function. In some cellular contexts, such as in poorly-differentiated Caco-2 colon cancer cells, this compound treatment can induce the expression of genes associated with detoxification and metabolism, including those involved in glycogen and amino acid metabolism.[5] While this can be a protective response to oxidative stress, the upregulation of these pathways can also create a metabolic environment that supports tumor cell survival and proliferation.[5]

This duality suggests that the ultimate effect of this compound on cancer cells may depend on a variety of factors, including:

-

Cellular Context: The specific type of cancer cell and its differentiation state.

-

Concentration of this compound: Different concentrations may trigger distinct signaling pathways.

-

The Tumor Microenvironment: The presence of other signaling molecules and growth factors.

Quantitative Data on this compound and its Metabolites in Cancer Cells

The following tables summarize key quantitative data from studies on the effects of this compound and its downstream metabolite, 13-S-hydroxyoctadecadienoic acid (13-S-HODE), on cancer cells. It is important to note that direct IC50 values for the unstable this compound are not widely reported, with most studies focusing on the more stable 13-S-HODE.

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| 13-S-HODE | MCF-7 (Breast Cancer) | MTT Assay | IC50 (48h) | 76.3 µM | [6] |

| 13-S-HODE | MDA-MB-231 (Breast Cancer) | MTT Assay | IC50 (48h) | 80.23 µM | [6] |

Table 1: Cytotoxicity of 13-S-HODE in Breast Cancer Cell Lines

| Compound | Cell Line | Concentration | Time | Effect | Value | Reference |

| 13-S-HODE | MCF-7 | 100 µM | 48h | % Cell Viability Reduction | 53.25% | [5] |

| 13-S-HODE | MCF-7 | 100 µM | 72h | % Cell Viability Reduction | 62.5% | [5] |

| 13-S-HODE | MDA-MB-231 | 100 µM | 48h | % Cell Viability Reduction | 57.75% | [5] |

| 13-S-HODE | MDA-MB-231 | 100 µM | 72h | % Cell Viability Reduction | 62.25% | [5] |

Table 2: Effect of 13-S-HODE on Breast Cancer Cell Viability

| Compound | Cell Line | Treatment | Differentially Expressed Genes (DEGs) | Upregulated | Downregulated | Reference |

| This compound | Caco-2 (Colon Cancer) | 100 µM for 24h | 6648 | 3345 | 3303 | [7] |

Table 3: Gene Expression Changes Induced by this compound in Caco-2 Cells

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound signaling in cancer cells.

Preparation of this compound

Objective: To synthesize this compound from linoleic acid for use in cell culture experiments.

Materials:

-

Linoleic acid

-

Soybean lipoxidase (lipoxygenase)

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Sterile filter (0.22 µm)

Protocol:

-

Prepare a solution of linoleic acid (e.g., 200 µM) in PBS.

-

Add soybean lipoxidase (e.g., 10 units) to the linoleic acid solution.

-

Monitor the formation of conjugated dienes by scanning the absorbance spectrophotometrically at 234 nm, using PBS as a reference.

-

The reaction is complete when the absorbance at 234 nm plateaus.

-

Filter-sterilize the freshly prepared this compound solution using a 0.22 µm filter to minimize contamination.

-

Use the this compound solution immediately for cell culture experiments to reduce spontaneous decomposition.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete culture medium

-

This compound solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of freshly prepared this compound for the desired time periods (e.g., 24, 48, 72 hours). Include untreated control wells.

-

After the incubation period, add MTT solution to each well (to a final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the expression levels of target genes in the this compound signaling pathway.

Materials:

-

This compound treated and untreated cancer cells

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

qRT-PCR instrument

-

Primers for target genes (p53, p21, MAO-A, PPARγ) and a housekeeping gene (e.g., GAPDH)

Primer Sequences:

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| Human p53 | AGGTGGACCTGGAGACTCTCAG | TCCTCTTGGAGAAGATCAGCCG |

| Human p21 | CGAGAACGGTGGAACTTTGAC | CAGGGCTCAGGTAGACCTTG |

| Human MAO-A | CTGATCGACTTGCTAAGCTAC | ATGCACTGGATGTAAAGCTTC |

| Human PPARγ | AGCCTGCGAAAGCCTTTTGGTG | GGCTTCACATTCAGCAAACCTGG |

Protocol:

-

Isolate total RNA from this compound treated and untreated cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Set up the qRT-PCR reaction by mixing the cDNA template, forward and reverse primers for the target gene, and SYBR Green qPCR Master Mix.

-

Run the qRT-PCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

References

- 1. researchgate.net [researchgate.net]

- 2. PPARgamma, Bioactive Lipids, and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Apoptosis Induced by 13-S-hydroxyoctadecadienoic acid in the Breast Cancer Cell Lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IL-13 and the hydroperoxy fatty acid 13(S)HpODE play crucial role in inducing an apoptotic pathway in cancer cells involving MAO-A/ROS/p53/p21 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Downstream Metabolites of 13-Hydroperoxyoctadecadienoic Acid (13-HpODE) Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroperoxyoctadecadienoic acid (13-HpODE), a primary product of linoleic acid peroxidation, is a critical bioactive lipid mediator implicated in a myriad of physiological and pathological processes. Its metabolism gives rise to a diverse array of downstream signaling molecules that modulate cellular functions, including inflammation, cell proliferation, and programmed cell death. This technical guide provides a comprehensive overview of the downstream metabolic pathways of this compound, detailing the key enzymatic and non-enzymatic transformations. It summarizes quantitative data on metabolite formation, provides detailed experimental protocols for their analysis, and visualizes the intricate signaling networks they govern. This document is intended to serve as a valuable resource for researchers and professionals in the fields of lipidomics, cell biology, and drug development.

Introduction

Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a major component of cellular membranes and a precursor to a variety of signaling molecules. Under conditions of oxidative stress or through enzymatic action by lipoxygenases (LOXs), linoleic acid is converted to hydroperoxy derivatives, with 13-hydroperoxyoctadecadienoic acid (this compound) being a prominent product.[1] The subsequent metabolism of this compound is a crucial determinant of its biological effects, leading to the generation of a cascade of downstream metabolites with distinct chemical properties and biological activities. Understanding these metabolic pathways is paramount for elucidating the role of lipid peroxidation in health and disease, and for identifying potential therapeutic targets.

Downstream Metabolic Pathways of this compound

The metabolism of this compound proceeds through several key enzymatic and non-enzymatic routes, resulting in a variety of oxidized lipid species.

Reduction to 13-Hydroxyoctadecadienoic Acid (13-HODE)

The most prominent metabolic fate of this compound is its rapid reduction to the more stable corresponding hydroxy fatty acid, 13-hydroxyoctadecadienoic acid (13-HODE).[1] This conversion is primarily catalyzed by peroxidases, including glutathione peroxidases (GPXs).[2]

Formation of 13-Oxooctadecadienoic Acid (13-oxo-ODE)

13-HODE can be further oxidized to 13-oxooctadecadienoic acid (13-oxo-ODE) by the action of NAD+-dependent 13-HODE dehydrogenase.[1][3] This metabolite is a reactive α,β-unsaturated ketone and is implicated in various signaling events.

Epoxy and Diol Derivatives

This compound can be converted to epoxy and diol derivatives. For instance, it can be transformed into 12(13)-epoxy-11-hydroxy-9Z-octadecenoic acid and 9-hydroxy-12(13)-epoxy-10E-octadecenoic acid.[4]

Decomposition to Aldehydes

This compound can decompose, particularly in the presence of metal ions, to form reactive aldehydes such as 4-hydroxy-2-nonenal (4-HNE).[5]

Signaling Pathways Modulated by this compound Metabolites

The downstream metabolites of this compound are not merely byproducts of lipid peroxidation but are active signaling molecules that influence critical cellular processes.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

13-HODE is a known endogenous ligand for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cell differentiation.[6][7][8] Activation of PPARs by 13-HODE can lead to the transcriptional regulation of target genes.[4][5][9]

Ferroptosis

This compound and its downstream metabolites are critically involved in the regulation of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[10][11] The accumulation of lipid hydroperoxides, including this compound, can overwhelm the reductive capacity of glutathione peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides, thereby triggering ferroptotic cell death.[12][13]

Quantitative Data on this compound Metabolite Levels

The following table summarizes representative quantitative data on the levels of this compound and its downstream metabolites in biological samples.

| Metabolite | Biological Matrix | Concentration (nmol/L) | Experimental Condition | Reference |

| 9-HODE | Rat Plasma | 57.8 ± 18.7 | Baseline | [14] |

| 13-HODE | Rat Plasma | 123.2 ± 31.1 | Baseline | [14] |

| 9-oxoODE | Rat Plasma | 218.1 ± 53.7 | Baseline | [14] |

| 13-oxoODE | Rat Plasma | 57.8 ± 19.2 | Baseline | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Cell Culture and Treatment with this compound

Cell Line: Caco-2 cells (human colorectal adenocarcinoma)

Protocol:

-

Cell Culture: Caco-2 cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% sodium pyruvate.[15] Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. The medium is changed every 2 days.[15]

-

Cell Seeding: For experiments, cells are seeded in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes).

-

Starvation: Prior to treatment, cells are starved in serum-free medium for 3 hours.[16]

-

This compound Treatment: A stock solution of this compound is prepared. Cells are then treated with the desired concentration of this compound (e.g., 100 µM) in serum-free medium for a specified duration (e.g., 24 hours).[3][16] Control cells are treated with the vehicle used to dissolve this compound.[16]

Lipid Peroxidation Assay (TBARS Assay)

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

Materials:

-

Trichloroacetic acid (TCA) solution (20% w/v)

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

Butylated hydroxytoluene (BHT)

-

Phosphate buffered saline (PBS)

-

Spectrophotometer

Protocol:

-

Sample Preparation: After treatment, cells are washed with ice-cold PBS and lysed in a suitable buffer containing BHT to prevent further oxidation.[6] Tissue samples are homogenized in ice-cold buffer with BHT.[7]

-

Protein Quantification: Determine the protein concentration of the lysate for normalization.

-

TBARS Reaction:

-

To 100 µL of sample, add 100 µL of 20% TCA.

-

Vortex and incubate on ice for 15 minutes.

-

Centrifuge at 1,500 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and add 200 µL of 0.67% TBA.

-

Incubate at 95°C for 60 minutes.

-

Cool the samples on ice for 10 minutes.

-

-

Measurement: Read the absorbance of the resulting pink chromogen at 532 nm.[10][17] A standard curve using a known concentration of MDA is used for quantification.[7]

Quantitative Analysis of this compound Metabolites by LC-MS/MS

Protocol:

-

Sample Preparation:

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column. The mobile phase typically consists of a gradient of water and acetonitrile or methanol containing a small amount of formic acid to improve ionization.[18]

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each metabolite.[18][19]

-

-

Quantification: Generate calibration curves for each analyte using authentic standards. The concentration of metabolites in the samples is calculated based on the peak area ratios of the analyte to the internal standard.[14]

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Protocol:

-

RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., TRIzol) according to the manufacturer's instructions.[16]

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.[20]

-

qPCR Reaction:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green or TaqMan master mix.[21][22]

-

Perform the qPCR reaction in a real-time PCR system with a typical cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[21][23]

-

-

Data Analysis: Determine the cycle threshold (Ct) values. Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH). Calculate the relative gene expression using the ΔΔCt method.[24]

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: Metabolic fate of this compound and its role in signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Peroxidized Linoleic Acid, this compound, Alters Gene Expression Profile in Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. KEGG PATHWAY: hsa03320 [genome.jp]

- 6. benchchem.com [benchchem.com]

- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 8. Peroxidized Linoleic Acid, this compound, Alters Gene Expression Profile in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lipid peroxidation assay [bio-protocol.org]

- 11. eaglebio.com [eaglebio.com]

- 12. Linoleic acid metabolite 13-Hydroxyoctadecadienoic acid as a biphasic ferroptosis modulator in granulosa cells: multi-omics analysis of ovine atretic follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 16. Effect of 13-Hydroperoxyoctadecadienoic Acid (this compound) Treatment on the Transcriptomic Profile of Poorly-Differentiated Caco-2 Cells | MDPI [mdpi.com]

- 17. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 18. lipidmaps.org [lipidmaps.org]

- 19. lcms.cz [lcms.cz]

- 20. stackscientific.nd.edu [stackscientific.nd.edu]

- 21. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

- 22. 定量PCR基础知识 [sigmaaldrich.com]

- 23. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. elearning.unite.it [elearning.unite.it]

Physiological Concentrations of 13-HpODE in Plasma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentrations of 13-hydroperoxyoctadecadienoic acid (13-HpODE) in human plasma. It includes a summary of reported concentrations, detailed experimental protocols for measurement, and an exploration of the key signaling pathways involving this lipid hydroperoxide.

Quantitative Data on this compound Plasma Concentrations

The quantification of this compound in plasma is essential for understanding its role in health and disease. Due to its reactive nature, this compound is often measured alongside its more stable reduced form, 13-hydroxyoctadecadienoic acid (13-HODE). The table below summarizes available quantitative data for this compound in human plasma.

| Condition | Analyte(s) | Concentration | Matrix | Measurement Method | Reference |

| Healthy Adults (Baseline) | This compound | 427 ± 47 pg/mL | Plasma | LC-MS/MS | [1] |

| Healthy Adults (Post-Electric Field Exposure) | This compound | 486 ± 50 pg/mL | Plasma | LC-MS/MS | [1] |

| Rheumatoid Arthritis | 9-HODE and 13-HODE | Elevated (20-50 fold) | Low-Density Lipoproteins | Not Specified | [2] |

| Atherosclerosis | 9-HODE and 13-HODE | Elevated | Low-Density Lipoproteins | Not Specified | [3][4][5] |

| Alzheimer's Disease | HODEs (general) | Elevated | Plasma and Erythrocytes | Not Specified | [6] |

Note: While direct quantitative data for this compound in many disease states is limited, the levels of its downstream product, 13-HODE, are consistently reported to be elevated in inflammatory and cardiovascular conditions. Given that this compound is the direct precursor to 13-HODE, it is highly probable that this compound concentrations are also increased in these pathologies.

Experimental Protocols for this compound Measurement in Plasma

The accurate measurement of this compound in plasma requires robust and sensitive analytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.

Sample Preparation

Proper sample handling and preparation are critical to prevent the artificial generation or degradation of this compound.

-

Blood Collection and Plasma Separation:

-

Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Immediately place the tubes on ice to minimize enzymatic activity.

-

Centrifuge the blood at a low speed (e.g., 1500 x g) for 15 minutes at 4°C to separate the plasma.

-

Carefully collect the plasma supernatant and store it at -80°C until analysis.

-

-

Lipid Extraction:

-

Protein Precipitation: To a known volume of plasma (e.g., 100 µL), add a threefold volume of ice-cold methanol to precipitate proteins. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step can be further purified using a C18 SPE cartridge.

-

Condition the cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.

-

Elute the lipids, including this compound, with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

-

-

Dry the eluted sample under a gentle stream of nitrogen gas.

-

LC-MS/MS Analysis

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent, such as a mixture of methanol and water.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for the separation of lipid metabolites.

-

Mobile Phase: A gradient elution is commonly employed using two mobile phases:

-

Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve ionization.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Gradient: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic compounds like this compound.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for the detection of this compound.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. The precursor ion for this compound is m/z 311.2, which corresponds to the [M-H]⁻ ion. The product ions for fragmentation can be selected for quantification (e.g., m/z 113.1).

-

Quantification

-

Internal Standard: A deuterated internal standard, such as this compound-d4, should be added to the plasma sample before extraction to correct for sample loss during preparation and for matrix effects during ionization.

-

Standard Curve: A standard curve is generated by analyzing known concentrations of a purified this compound standard with the internal standard. The concentration of this compound in the plasma sample is then determined by comparing its peak area ratio to the internal standard against the standard curve.

Signaling Pathways and Experimental Workflows

This compound is a bioactive lipid that can modulate several key signaling pathways involved in inflammation and oxidative stress.

Signaling Pathways

Caption: Signaling pathways modulated by this compound.

This diagram illustrates that this compound, formed from the oxidation of linoleic acid by 15-lipoxygenase (15-LOX), can activate pro-inflammatory pathways such as NF-κB and MAP kinases (ERK1/2, p38, and JNK), leading to the expression of inflammatory genes. Additionally, this compound can act as a signaling molecule to activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.

Experimental Workflow

Caption: Experimental workflow for this compound measurement in plasma.

This flowchart outlines the key steps in the analytical workflow for quantifying this compound in plasma samples, from initial sample preparation to final data analysis. Each step is crucial for obtaining accurate and reproducible results.

References

- 1. oatext.com [oatext.com]

- 2. Increased levels of lipid oxidation products in low density lipoproteins of patients suffering from rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strong increase in hydroxy fatty acids derived from linoleic acid in human low density lipoproteins of atherosclerotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Lipoxygenase contributes to the oxidation of lipids in human atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipid Peroxidation and Antioxidant Supplementation in Neurodegenerative Diseases: A Review of Human Studies - PMC [pmc.ncbi.nlm.nih.gov]

13-Hydroperoxyoctadecadienoic Acid (13-HpODE): A Core Mediator in Oxidative Stress

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a critical pathogenic factor in a multitude of diseases, including cardiovascular, neurodegenerative, and inflammatory disorders.[1] Within the complex milieu of oxidative damage, lipid peroxidation stands out as a central process, generating a cascade of reactive molecules that propagate cellular injury. Among these, 13-hydroperoxyoctadecadienoic acid (13-HpODE), a primary oxidation product of the essential fatty acid linoleic acid, has emerged as a key molecule that not only serves as a biomarker of oxidative stress but also actively participates in cellular signaling and pathological processes.[2][3] This technical guide provides a comprehensive overview of the formation, signaling pathways, and experimental analysis of this compound in the context of oxidative stress, tailored for researchers and professionals in drug development.

Biochemical Formation of this compound

Linoleic acid, the most abundant polyunsaturated fatty acid (PUFA) in the Western diet and cellular membranes, is highly susceptible to oxidation.[4] Its peroxidation leads to the formation of this compound through two primary routes:

-

Enzymatic Oxidation: The enzyme 15-lipoxygenase (15-LOX) catalyzes the specific insertion of molecular oxygen into linoleic acid to produce 13(S)-HpODE.[5] This pathway is crucial in various physiological and pathological inflammatory responses.

-

Non-Enzymatic Oxidation: In conditions of high oxidative stress, ROS (e.g., free radicals, singlet oxygen) can directly attack linoleic acid, leading to the formation of a racemic mixture of this compound isomers.[3][6]

Once formed, this compound is a relatively unstable intermediate. It can be rapidly reduced to its more stable alcohol form, 13-hydroxyoctadecadienoic acid (13-HODE), by cellular peroxidases like glutathione peroxidase 4 (GPX4).[7][8] Alternatively, it can decompose, particularly in the presence of metal ions, to form highly reactive and cytotoxic aldehydes, such as 4-hydroxy-2-nonenal (HNE), which propagate further cellular damage.[2][6]

Core Signaling Pathways and Cellular Effects

This compound and its metabolites are not merely byproducts of damage; they are potent signaling molecules that modulate key cellular pathways, contributing significantly to the pathophysiology of oxidative stress-related diseases.

Pro-Inflammatory Signaling

A primary consequence of elevated this compound is the induction of a pro-inflammatory state. In intestinal and endothelial cells, this compound treatment activates the NF-κB pathway, a master regulator of inflammation.[9] This leads to the increased expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Monocyte Chemoattractant Protein-1 (MCP-1), and Interleukin-6 (IL-6).[9][10] In endothelial cells, this compound and 13-HODE can also induce the expression of Intercellular Adhesion Molecule 1 (ICAM-1), promoting leukocyte adhesion, a critical step in atherogenesis.[11]

PPAR Signaling and Metabolic Dysregulation

Both this compound and 13-HODE can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[4][12][13] Activation of PPAR signaling by these lipids leads to the upregulation of genes involved in fatty acid uptake and metabolism, such as FABP1 and CPT1A.[12] While this may initially be a protective response to lipid overload, chronic activation can dysregulate lipid homeostasis. Furthermore, RNA-sequencing studies on Caco-2 intestinal cells have shown that this compound treatment significantly alters metabolic pathways, enhancing lipid and steroid metabolism while suppressing oxidative phosphorylation, which suggests a potential for mitochondrial dysfunction.[4][12][14]

Modulation of Ferroptosis

Ferroptosis is a form of iron-dependent regulated cell death driven by the accumulation of lipid hydroperoxides.[15] The metabolite of this compound, 13-HODE, has been identified as a biphasic modulator of this process in granulosa cells.[7][16]

-

Low concentrations of 13-HODE can protect against ferroptosis by promoting the activity of GPX4, the key enzyme that reduces lipid hydroperoxides, and by increasing levels of glutathione (GSH).[7]

-

High concentrations , conversely, can enhance ferroptosis sensitivity by promoting the accumulation of labile iron.[7][16]

This dual role highlights the complexity of lipid hydroperoxide signaling, where cellular fate can be determined by the concentration and context of the lipid mediator.

Quantitative Data on this compound Effects

The biological impact of this compound is often dose-dependent. The following tables summarize quantitative data from in vitro studies.

Table 1: Effect of this compound on Pro-Inflammatory Gene Expression in Caco-2 Cells

| Gene | Concentration (µM) | Fold Change vs. Control | Reference |

|---|---|---|---|

| TNF-α | 50 | ~2.0 | [9] |

| TNF-α | 100 | ~2.5 | [9] |

| MCP-1 | 50 | ~1.5 | [9] |

| MCP-1 | 100 | ~2.0 |[9] |

Table 2: Effect of this compound on PPAR Signaling and Metabolic Gene Expression in Caco-2 Cells

| Gene | Concentration (µM) | Fold Change vs. Control | Biological Function | Reference |

|---|---|---|---|---|

| PLIN2 | 100 | Upregulated | Lipid droplet formation | [12] |

| FABP1 | 100 | Upregulated | Fatty acid binding/uptake | [12] |

| CPT1A | 100 | Upregulated | Fatty acid beta-oxidation | [12] |

| PDK4 | 100 | Upregulated | Regulation of glucose metabolism | [12][17] |

| PCK1 | 100 | Upregulated | Gluconeogenesis |[12][17] |

Table 3: Effect of this compound on Endothelial Cell Adhesion Molecule (ICAM-1) Expression

| Agent | Concentration (µM) | Effect | Reference |

|---|---|---|---|

| This compound | up to 75 | Dose-dependent induction | [11] |

| 13-HODE | up to 75 | Stronger induction than this compound |[11] |

Experimental Protocols

Accurate and reproducible methods are essential for studying the role of this compound in oxidative stress.

Protocol 1: Enzymatic Synthesis and Purification of this compound

This protocol is adapted from methodologies used in multiple studies.[2][4][18]

Objective: To synthesize this compound from linoleic acid using soybean lipoxygenase.

Materials:

-

Linoleic acid (LA)

-

Soybean lipoxygenase (Type I-B or V)

-

0.2 M Borate buffer (pH 9.0)

-

1 N HCl

-

Diethyl ether

-

Anhydrous sodium sulfate

-

HPLC system with a normal-phase silica column

-

Solvents: Hexane, 2-propanol, acetic acid

Procedure:

-

Dissolve linoleic acid in 0.2 M borate buffer (pH 9.0). A typical concentration is ~50 mg in 30 mL.

-

Add soybean lipoxygenase (e.g., 200,000 units) to the solution.

-

Stir the reaction mixture at a controlled temperature (e.g., 25°C) for 1 hour.

-

Monitor the formation of conjugated dienes by measuring the absorbance at 234 nm with a UV spectrophotometer.[4][18]

-

Stop the reaction by acidifying the mixture to pH 3 with 1 N HCl.

-

Extract the this compound from the aqueous phase using diethyl ether (perform 3 extractions).

-

Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen.

-

Purify the resulting this compound using a normal-phase HPLC system. A typical isocratic elution is hexane:2-propanol (e.g., 197:3 v/v) with 0.1% acetic acid.[2]

-

Collect the peak corresponding to 13(S)-(Z,E)-HpODE.

-

Determine the final concentration using its molar extinction coefficient (ε = 25,600 L/mol·cm at 234 nm) and store under nitrogen at -70°C.[2]

Protocol 2: Quantification of this compound and 13-HODE by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for specific and sensitive quantification of lipid mediators.[19][20]

Objective: To quantify this compound and 13-HODE levels in biological samples.

Procedure:

-

Sample Preparation:

-

To a plasma or cell lysate sample, add an antioxidant solution (e.g., BHT/DTPA) to prevent ex vivo oxidation.[20]

-

Add a deuterated internal standard (e.g., 13-HODE-d4) for accurate quantification.[20]

-

For total HODE/HpODE measurement (free + esterified), perform alkaline hydrolysis (e.g., with KOH in methanol at 60°C for 30 min).[20]

-

Perform liquid-liquid extraction (e.g., with hexane/ethyl acetate) or solid-phase extraction to isolate the lipids.

-

-

LC Separation:

-

Resuspend the dried extract in the mobile phase.

-

Inject the sample onto a C18 reverse-phase column.

-

Use a gradient elution, for example, with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).

-

-

MS/MS Detection:

-

Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transitions:

-

Note: For this compound, samples are often reduced to 13-HODE (e.g., with sodium borohydride) before analysis for stability, and the result is reported as total hydroperoxide.

-

-

Quantification:

-

Generate a standard curve using authentic standards.

-

Calculate the concentration in the original sample based on the peak area ratio of the analyte to the internal standard.

-

Protocol 3: Assessment of Lipid Peroxidation (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to estimate general lipid peroxidation by measuring malondialdehyde (MDA), a secondary product.[21][22][23]

Objective: To measure lipid peroxidation products in a biological sample.

Materials:

-

Trichloroacetic acid (TCA) solution (e.g., 20%)

-

Thiobarbituric acid (TBA) solution (e.g., 0.5% in 20% TCA)

-

MDA standard

Procedure:

-

Homogenize the tissue or cell sample in a buffer (e.g., 0.1% TCA).[22]

-

Add TCA solution to an aliquot of the sample to precipitate proteins.

-

Centrifuge the mixture and collect the supernatant.

-

Add the TBA solution to the supernatant.

-

Heat the mixture in a boiling water bath (e.g., 95°C) for 15-30 minutes to allow the formation of the pink MDA-TBA adduct.[21]

-

Cool the samples to room temperature.

-

Measure the absorbance of the solution at ~532 nm. A second reading at 600 nm can be taken to correct for background turbidity.[22]

-

Calculate the MDA concentration using a standard curve prepared with a known concentration of an MDA standard.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the cellular effects of this compound.

Conclusion and Future Directions